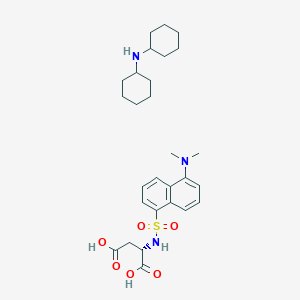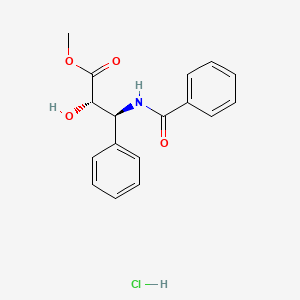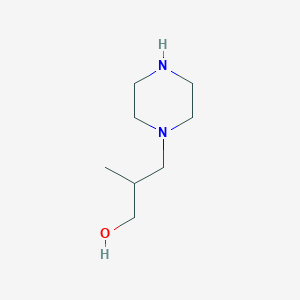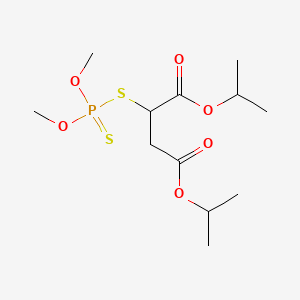![molecular formula C15H19N3O4S B13827693 Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate](/img/structure/B13827693.png)
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate is a chemical compound with the molecular formula C15H19N3O4S and a molecular weight of 337.39 g/mol . It is known for its applications in research and development, particularly in the fields of chemistry and biology. This compound is also referred to by several synonyms, including Pyridinium, 1-methyl-4-(methylphenylhydrazono)methyl-, methyl sulfate .
Métodos De Preparación
The synthesis of Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate involves several steps. One common synthetic route includes the reaction of 1-methyl-4-formylpyridinium with methylphenylhydrazine under specific conditions to form the hydrazone intermediate. This intermediate is then treated with methyl sulfate to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Análisis De Reacciones Químicas
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It finds use in the production of dyes and pigments, owing to its chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate can be compared with other similar compounds, such as:
- 1-Methyl-4-[(2-methyl-2-phenylhydrazinylidene)methyl]pyridinium methyl sulfate
- Citrus Yellow
- Maxilon Yellow 4GL
These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical behavior, making it suitable for particular research and industrial applications .
Propiedades
Fórmula molecular |
C15H19N3O4S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-[(E)-(1,2-dimethylpyridin-1-ium-4-yl)methylideneamino]-N-methylaniline;hydrogen sulfate |
InChI |
InChI=1S/C15H18N3.H2O4S/c1-13-11-14(9-10-17(13)2)12-16-18(3)15-7-5-4-6-8-15;1-5(2,3)4/h4-12H,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
DUPIAKQZLKLLRW-UHFFFAOYSA-M |
SMILES isomérico |
CC1=[N+](C=CC(=C1)/C=N/N(C)C2=CC=CC=C2)C.OS(=O)(=O)[O-] |
SMILES canónico |
CC1=[N+](C=CC(=C1)C=NN(C)C2=CC=CC=C2)C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
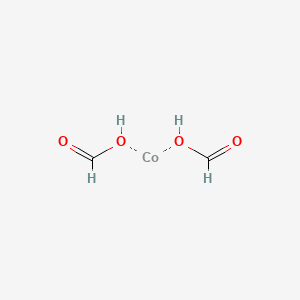
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B13827631.png)
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)
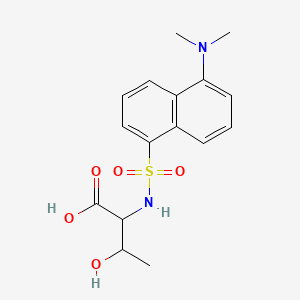
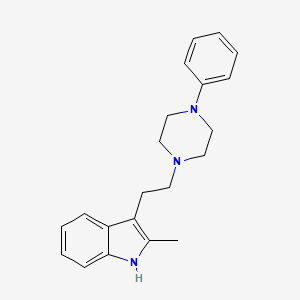
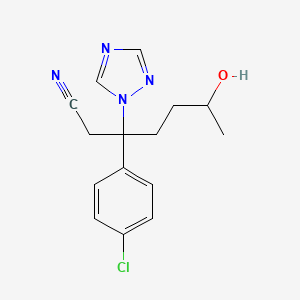
methanol](/img/structure/B13827656.png)

